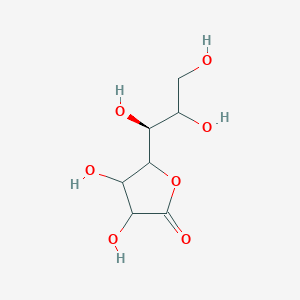
DI(2-Naphthyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The compound’s chemical formula is C34H22O6S2 , and its molecular weight is approximately 430.54 g/mol .
- It exhibits interesting optical properties due to its extended π-conjugated system, making it relevant for applications in optoelectronic devices.
DI(2-Naphthyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate: is a complex organic compound with a unique structure. It consists of two naphthyl groups, a hydroxyimino functional group, and two sulfonate groups attached to a fluorene core.
準備方法
Synthetic Routes: There are several synthetic routes to prepare this compound. One common method involves the condensation of 9,9-dihydroxy-9H-fluorene-2,7-disulfonic acid with 2-naphthylamine under suitable conditions.
Reaction Conditions: The reaction typically occurs in an acidic medium, such as concentrated sulfuric acid, at elevated temperatures.
Industrial Production: While industrial-scale production details are proprietary, laboratories can synthesize this compound using similar principles.
化学反応の分析
Reactivity: DI(2-Naphthyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate can undergo various reactions
Common Reagents and Conditions: Reactions often involve strong acids, bases, or oxidizing agents.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction produces the dihydroxy derivative.
科学的研究の応用
Chemistry: Researchers study its optical properties, solubility, and stability for potential use in organic electronics, sensors, and luminescent materials.
Biology: Its fluorescent properties make it useful for labeling biomolecules and cellular imaging.
Medicine: Investigations explore its potential as a drug delivery vehicle or diagnostic probe.
Industry: Applications include OLEDs, photovoltaics, and chemical sensors.
作用機序
- The exact mechanism remains an active area of research. its π-conjugated structure suggests interactions with electron-rich species, potentially affecting charge transport or energy transfer processes.
類似化合物との比較
Similar Compounds: Other anthracene derivatives, such as 2,6-di(2-naphthyl)anthracene and 2,6-di(1-naphthyl)anthracene, share structural features but differ in substitution patterns.
Uniqueness: DI(2-Naphthyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate’s specific arrangement of functional groups sets it apart from related compounds.
特性
分子式 |
C33H21NO7S2 |
|---|---|
分子量 |
607.7 g/mol |
IUPAC名 |
dinaphthalen-2-yl 9-hydroxyiminofluorene-2,7-disulfonate |
InChI |
InChI=1S/C33H21NO7S2/c35-34-33-31-19-27(42(36,37)40-25-11-9-21-5-1-3-7-23(21)17-25)13-15-29(31)30-16-14-28(20-32(30)33)43(38,39)41-26-12-10-22-6-2-4-8-24(22)18-26/h1-20,35H |
InChIキー |
KLLXAZIVRXBUDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC4=C(C=C3)C5=C(C4=NO)C=C(C=C5)S(=O)(=O)OC6=CC7=CC=CC=C7C=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(E)-(3-bromophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11994103.png)
![N-[(4-bromophenyl)carbamothioyl]-2,4-dichlorobenzamide](/img/structure/B11994109.png)
![4-bromo-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B11994124.png)


![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B11994136.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11994143.png)
![(2E)-2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11994155.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11994159.png)

![5-(4-chlorophenyl)-4-{[(E)-2-furylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994173.png)
![(2-{[(2-Pyridinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11994184.png)
